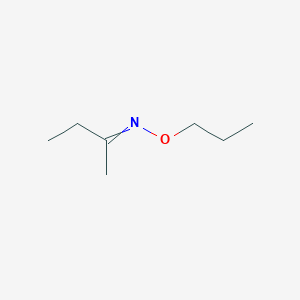
N-Propoxy-2-butanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propoxy-2-butanimine is an organic compound with the molecular formula C7H15NO. It is characterized by the presence of an imine group (C=N) and a propoxy group (C3H7O) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propoxy-2-butanimine typically involves the reaction of 2-butanal with propylamine under controlled conditions. The reaction proceeds via the formation of an imine intermediate, which is then stabilized by the propoxy group. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts like p-toluenesulfonic acid can be used to facilitate the reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
N-Propoxy-2-butanimine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles
Reduction: Reduction of the imine group to form secondary amines
Substitution: Nucleophilic substitution reactions where the imine nitrogen can be targeted
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of oximes or nitriles
Reduction: Formation of secondary amines
Substitution: Formation of substituted imines or amines
科学的研究の応用
N-Propoxy-2-butanimine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
作用機序
The mechanism of action of N-Propoxy-2-butanimine involves its interaction with molecular targets through the imine group. The imine nitrogen can act as a nucleophile, participating in various biochemical pathways. The propoxy group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
- N-Butoxy-2-butanimine
- N-Methoxy-2-butanimine
- N-Ethoxy-2-butanimine
Comparison
N-Propoxy-2-butanimine is unique due to the presence of the propoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
特性
CAS番号 |
101154-33-0 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
N-propoxybutan-2-imine |
InChI |
InChI=1S/C7H15NO/c1-4-6-9-8-7(3)5-2/h4-6H2,1-3H3 |
InChIキー |
ACDWCTCKZFFHOJ-UHFFFAOYSA-N |
正規SMILES |
CCCON=C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



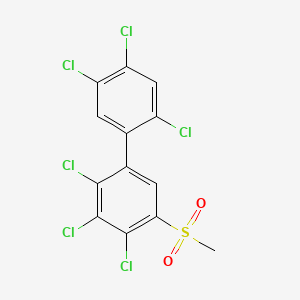
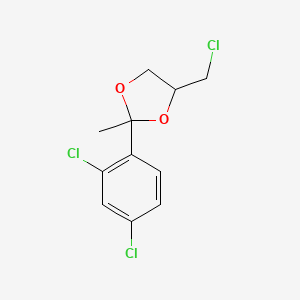

![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)
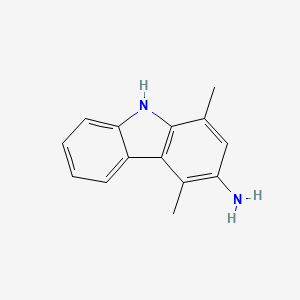

![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
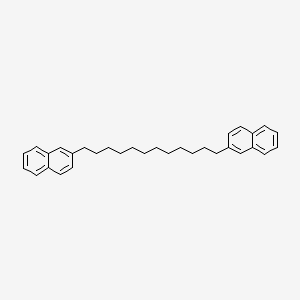
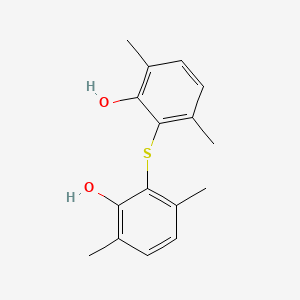
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

